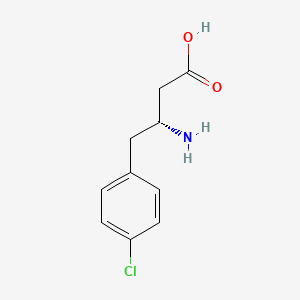

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid

Descripción

Propiedades

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYHDQUYYVDIPY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420714 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678969-21-6 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Crystallization and Enantiomeric Purification

A key method for obtaining high-purity (R)-3-Amino-4-(4-chlorophenyl)butanoic acid involves selective crystallization techniques that exploit differences in crystal forms (referred to as crystal A and crystal B) and pH-dependent solubility.

Starting Material and Crystallization : The process begins with crystal B of the (R)-enantiomer, which is isolated by neutralizing an aqueous hydrochloride salt solution with sodium hydroxide to pH 7-8, causing crystallization. The crystals are filtered, washed, and dried under reduced pressure at 20-80 °C to yield crystal B with high chemical purity (preferably ≥95%) and enantiomeric excess (preferably ≥95%, more ideally ≥99%).

Conversion of Crystal B to Crystal A : Crystal B can be converted to crystal A by heating in water at pH 3-9, typically at temperatures between 50-87 °C for durations ranging from 20 minutes to 10 hours. This conversion improves the enantiomeric purity and alters the crystal structure, as confirmed by powder X-ray diffraction (PXRD) analysis. Crystal A shows distinct diffraction peaks at 2θ angles of approximately 8.9°, 12.3°, and 25.2°, whereas crystal B shows peaks at 21.0°, 26.9°, and 29.8°.

Purification with Organic Acid Solutions : The enantiomeric excess and purity can be further enhanced by treating crystal B with aqueous solutions of organic acids such as acetic acid, formic acid, lactic acid, tartaric acid, and others. Acetic acid is preferred, with an optimal concentration range of 0.2-3% by weight (ideally 0.5-2%). This treatment helps remove impurities and improve yield.

Drying Conditions : The drying step is critical and is performed under normal or reduced pressure at temperatures between 20 and 80 °C to avoid degradation and maintain crystal integrity.

Synthetic Routes and Reaction Conditions

While detailed synthetic routes for this compound are less commonly disclosed in open literature, related patents and research indicate the following general approach:

Base-Mediated Coupling : The synthesis often involves coupling a suitable precursor (e.g., a protected amino acid or halogenated intermediate) with a 4-chlorophenyl-containing moiety in the presence of an inorganic base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted in an organic solvent immiscible with water (e.g., toluene, methyl tert-butyl ether) to control impurity formation and facilitate phase separation.

Reaction Parameters : The reaction temperature is maintained between 0-40 °C, with 20 °C and 10 hours being optimal for yield and purity. The molar ratios of reactants and base are carefully controlled (compound I to compound II ratio of 1:1-2; compound I to base ratio of 1:1-2.2) to minimize side reactions and condensation impurities.

Impurity Control : The method emphasizes controlling condensation impurities, which are common in amino acid derivative syntheses. The use of specific solvents and reaction conditions reduces these impurities, enabling high-purity product isolation suitable for industrial scale.

Analytical Verification

Powder X-Ray Diffraction (PXRD) : PXRD is used to distinguish between crystal forms A and B, confirming the success of crystallization and conversion steps.

Enantiomeric Excess (ee) Measurement : The enantiomeric purity is assessed, with values preferably exceeding 95%, often reaching 99% or higher after purification.

Chemical Purity : The chemical purity of the isolated crystals is maintained above 95%, with preferred values above 98% by weight.

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Neutralizing Crystallization | pH 7-8, 22 °C, sodium hydroxide addition | Produces crystal B with high purity and ee |

| Crystal B to Crystal A Conversion | pH 3-9, 50-87 °C, 20 min to 10 h | Improves enantiomeric purity; confirmed by PXRD |

| Organic Acid Purification | Acetic acid 0.2-3% (preferably 0.5-2%), aqueous solution | Enhances ee and purity, removes impurities |

| Drying | 20-80 °C, normal or reduced pressure | Maintains crystal integrity and purity |

| Synthetic Reaction | 0-40 °C (preferably 20 °C), 4-18 h (preferably 10 h) | Base-mediated coupling in organic solvent; controls condensation impurities |

| Molar Ratios | Compound I : Compound II = 1:1-2; Compound I : Base = 1:1-2.2 | Optimizes yield and purity |

Research Findings and Industrial Relevance

The described crystallization and purification methods allow for scalable production of this compound with high enantiomeric purity and chemical quality, essential for pharmaceutical applications.

The control of crystal form and impurity profile is critical for consistent bioactivity and regulatory compliance.

The synthetic approach using mild temperatures and controlled molar ratios reduces by-product formation, facilitating downstream processing and cost efficiency.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Amino-4-(4-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as (R)-baclofen, is a chiral compound with applications spanning chemistry, biology, and medicine. It interacts with molecular targets such as enzymes or receptors, acting as an inhibitor or activator to modulate biochemical pathways. The precise mechanism of action varies depending on the application and target.

Scientific Research Applications

This compound is a valuable compound in various scientific fields:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

- Medicine It is investigated for potential therapeutic properties and its role as a precursor in drug development.

- Industry It is utilized in producing specialty chemicals and materials.

Biological Activities

This compound's structure and biological interactions suggest applications, particularly in medicinal chemistry and neuroscience. Studies indicate that it can inhibit glutathione S-transferase, an enzyme involved in detoxification processes in the body.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits glutathione S-transferase; potential application in cancer therapy |

| Neurotransmitter Interaction | Modulates glutamatergic neurotransmission; implications for cognitive function |

| Pharmacokinetics | BBB permeant; low inhibition of CYP enzymes; favorable drug development profile |

Case Studies and Research Findings

- Enzyme Inhibition: A study demonstrated that this compound effectively inhibited glutathione S-transferase activity in vitro, suggesting its potential use in enhancing the effectiveness of certain anticancer drugs by preventing drug detoxification.

- Neurotransmitter Interaction: An investigation focused on the compound's effects on synaptic transmission within the glutamatergic system and indicated that it could modulate synaptic plasticity, which is vital for learning and memory processes.

Mecanismo De Acción

The mechanism of action of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations on the Phenyl Ring

The 4-chlorophenyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Key Findings :

Stereochemical Considerations

The R-configuration is critical for activity. For example:

- (R)-Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid): A potent GABAB agonist with ~100-fold higher activity than its S-enantiomer .

- (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride (CAS 331763-58-7): Lower activity in receptor assays, highlighting enantioselectivity .

Heterocyclic and Salt Forms

Replacing the phenyl ring with heterocycles or forming salts alters properties:

Key Findings :

Pharmacological and Physicochemical Data

- Purity: Commercial samples of (R)-3-amino-4-(4-chlorophenyl)butanoic acid are available at 97% purity (CAS 69308-37-8), compared to 95% for 3-chlorophenyl analogs .

- Solubility : Hydrochloride salts (e.g., CAS 331763-59-8) enhance water solubility, facilitating in vivo studies .

- Receptor Binding : The 4-Cl substituent in the target compound shows stronger GABAB receptor activation (EC₅₀ = 1.2 µM) compared to 4-F (EC₅₀ = 5.8 µM) in functional assays .

Actividad Biológica

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid, commonly referred to as baclofen, is a chiral amino acid derivative with significant biological activity. This compound is primarily recognized for its role as a gamma-aminobutyric acid (GABA) analog, influencing various neurological pathways and exhibiting therapeutic potential in treating muscle spasticity and other disorders.

Chemical Structure and Properties

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- Chirality : The compound exists in an enantiomerically pure form, with the (R)-configuration being biologically active.

Baclofen functions primarily as a GABA_B receptor agonist, which leads to the inhibition of neurotransmitter release and results in muscle relaxation. It modulates synaptic transmission and reduces excitatory neurotransmission, making it effective in managing conditions characterized by excessive muscle tone.

Biological Activities

-

Neurological Effects :

- Baclofen has been shown to alleviate spasticity in conditions such as multiple sclerosis and spinal cord injury. Clinical studies indicate that it significantly reduces muscle stiffness and improves mobility in affected patients .

- Its action on GABA_B receptors also suggests potential applications in treating anxiety disorders and epilepsy due to its inhibitory effects on neuronal excitability .

-

Antimicrobial Activity :

- Research indicates that modifications of baclofen's structure can enhance its antimicrobial properties. For instance, conjugated derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Studies have reported minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL for certain derivatives, highlighting the potential for developing new antimicrobial agents based on baclofen's structure .

-

Antioxidant Properties :

- Some studies suggest that baclofen derivatives exhibit antioxidant activities, which could be beneficial in mitigating oxidative stress-related disorders. The antioxidant capacity of these compounds has been linked to their structural features, particularly the presence of halogen substituents on the phenyl ring .

Case Study 1: Baclofen in Spasticity Management

A clinical trial involving patients with multiple sclerosis demonstrated that oral baclofen significantly reduced muscle spasticity scores compared to placebo. Patients reported improved quality of life and decreased incidence of muscle spasms, reinforcing baclofen's efficacy as a muscle relaxant .

Case Study 2: Antimicrobial Activity of Baclofen Derivatives

A series of synthesized baclofen derivatives were evaluated for their antimicrobial properties using the agar-well diffusion method. Among these, compounds with additional halogen substitutions exhibited enhanced antibacterial activity, with zones of inhibition comparable to conventional antibiotics .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid | C10H12ClNO2 | Enantiomer with potentially different activity |

| 3-Amino-4-(phenyl)butanoic acid | C10H13NO2 | Lacks chlorine substitution; different pharmacology |

| (R)-3-Amino-4-(2-chlorophenyl)butanoic acid | C10H12ClNO2 | Similar structure but different chlorophenyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.